Cas no 2418712-17-9 (tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate)

tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate structure
2418712-17-9 structure
商品名:tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate
CAS番号:2418712-17-9
MF:C18H23NO4
メガワット:317.37952542305
CID:5678734
PubChem ID:165775304

tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate
    • インチ: 1S/C18H23NO4/c1-6-13-7-14(10-16(20)22-5)9-15(8-13)11-19-12-17(21)23-18(2,3)4/h1,7-9,19H,10-12H2,2-5H3
    • InChIKey: KOZPDAQAZNWXHJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(CNCC1C=C(C#C)C=C(CC(=O)OC)C=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 317.16270821g/mol
  • どういたいしつりょう: 317.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 10
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26626203-1.0g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
1.0g
$2683.0 2025-03-20
Enamine
EN300-26626203-10.0g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
10.0g
$11537.0 2025-03-20
Enamine
EN300-26626203-2.5g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
2.5g
$5258.0 2025-03-20
Enamine
EN300-26626203-0.05g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
0.05g
$2254.0 2025-03-20
Enamine
EN300-26626203-1g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9
1g
$2683.0 2023-09-12
Enamine
EN300-26626203-5g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9
5g
$7780.0 2023-09-12
Enamine
EN300-26626203-10g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9
10g
$11537.0 2023-09-12
Enamine
EN300-26626203-0.25g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
0.25g
$2468.0 2025-03-20
Enamine
EN300-26626203-0.1g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
0.1g
$2361.0 2025-03-20
Enamine
EN300-26626203-5.0g
tert-butyl 2-({[3-ethynyl-5-(2-methoxy-2-oxoethyl)phenyl]methyl}amino)acetate
2418712-17-9 95.0%
5.0g
$7780.0 2025-03-20

tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate 関連文献

tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetateに関する追加情報

Comprehensive Overview of tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate (CAS No. 2418712-17-9)

The compound tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate (CAS No. 2418712-17-9) is a highly specialized chemical entity with significant potential in pharmaceutical and organic synthesis applications. Its unique structure, featuring a tert-butyl ester group, an ethynyl moiety, and a methoxy-2-oxoethyl side chain, makes it a versatile intermediate for drug discovery and material science. Researchers and industry professionals are increasingly interested in this compound due to its role in click chemistry reactions and its potential as a bioactive scaffold.

In recent years, the demand for tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate has grown alongside advancements in small-molecule therapeutics and peptide mimetics. Its CAS No. 2418712-17-9 is frequently searched in academic databases and chemical marketplaces, reflecting its relevance in medicinal chemistry and bioconjugation techniques. The compound's ethynyl group enables efficient Huisgen cycloaddition, a cornerstone of modern drug delivery systems and biomarker labeling.

From a synthetic perspective, tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate offers exceptional flexibility. The tert-butyl protecting group enhances stability during multi-step reactions, while the methoxy-2-oxoethyl fragment can be further modified for structure-activity relationship (SAR) studies. This adaptability aligns with current trends in fragment-based drug design and high-throughput screening, where modular building blocks are essential.

Environmental and regulatory considerations also play a role in the compound's application. Unlike many traditional intermediates, CAS No. 2418712-17-9 is designed for green chemistry compatibility, with minimal hazardous byproducts. This feature resonates with the pharmaceutical industry's shift toward sustainable synthesis and green solvents, addressing growing consumer and regulatory demands for eco-friendly processes.

Analytical characterization of tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate typically involves NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These techniques confirm the compound's structural integrity and suitability for GMP-grade production. As AI-driven drug discovery accelerates, such well-characterized intermediates are critical for training predictive algorithms and optimizing retrosynthetic pathways.

Looking ahead, the compound's potential extends to targeted cancer therapies and neurodegenerative disease research. Its ethynyl functionality allows precise conjugation with antibody-drug conjugates (ADCs), a hot topic in precision medicine. Additionally, the methoxy-2-oxoethyl group may serve as a prodrug motif, enhancing bioavailability—a key challenge in CNS drug development.

In summary, tert-butyl 2-({3-ethynyl-5-(2-methoxy-2-oxoethyl)phenylmethyl}amino)acetate (CAS No. 2418712-17-9) represents a convergence of cutting-edge chemistry and therapeutic innovation. Its multifaceted applications, from bioconjugation to sustainable synthesis, position it as a valuable asset for researchers navigating the complexities of modern drug discovery and material science.

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